(R)-Dpn (R)-Dpn Enantiomer of DPN. Displays higher affinity for estrogen receptor (ER) β over ERα (Ki values are 1.82 and 147 nM respectively).
Brand Name: Vulcanchem
CAS No.: 524047-78-7
VCID: VC0004887
InChI: InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
SMILES: C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

(R)-Dpn

CAS No.: 524047-78-7

VCID: VC0004887

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-Dpn - 524047-78-7

Description

(R)-Diarylpropionitrile, denoted as (R)-DPN, is one of the two enantiomers of Diarylpropionitrile, a synthetic compound known for its selective agonist activity towards estrogen receptor beta (ERβ). Diarylpropionitrile itself is a nonsteroidal compound used extensively in scientific research to study the biological functions of ERβ. It is synthesized as a racemic mixture of two enantiomers: (R)-DPN and (S)-DPN .

Biological Activity and Selectivity

While (S)-DPN is recognized as the biologically active enantiomer with high selectivity for ERβ, (R)-DPN is less selective and has minimal activity at ERβ. Instead, (R)-DPN tends to form a more favorable complex with ERα, suggesting it may have different pharmacological effects compared to (S)-DPN .

Research Findings

EnantiomerERβ SelectivityBiological Activity
(S)-DPNHighActive ERβ agonist
(R)-DPNLowMinimal ERβ activity

Implications for Future Studies

Given the differing biological activities of (R)-DPN and (S)-DPN, future studies should consider using enantiomerically pure preparations to accurately assess the effects of these compounds on ERβ and ERα. This is crucial for understanding the specific roles of ERβ in various biological processes and for developing targeted therapies .

CAS No. 524047-78-7
Product Name (R)-Dpn
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile
Standard InChI InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
Standard InChIKey GHZHWDWADLAOIQ-ZDUSSCGKSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O
SMILES C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Canonical SMILES C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Synonyms (R)-2,3-bis(4-Hydroxyphenyl)-propionitrile
PubChem Compound 6604873
Last Modified Apr 15 2024

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